molecular formula C11H11NO B1329256 N-(2-Furylmethyl)-N-phenylamine CAS No. 4439-56-9

N-(2-Furylmethyl)-N-phenylamine

Cat. No. B1329256
Key on ui cas rn: 4439-56-9
M. Wt: 173.21 g/mol
InChI Key: HCYZEVXWZFESIN-UHFFFAOYSA-N
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Patent
US05837702

Procedure details

The title compound was prepared from aniline and 2-furaldehyde by the same procedure as described in Example 32, part A. The product was obtained as an oil (3.43 g, 99%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O:8]1[CH:12]=[CH:11][CH:10]=[C:9]1[CH:13]=O>>[O:8]1[CH:12]=[CH:11][CH:10]=[C:9]1[CH2:13][NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C(=CC=C1)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)CNC1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.43 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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